4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)24(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDULIQVSOTXWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations in Fluorobenzoyl Substituents
The 2-fluorobenzoyl group distinguishes this compound from analogs with para- or meta-fluoro substitutions. For example:
- 4-(p-Fluorobenzoyl)-piperidinyl derivatives (e.g., 3-(2-(4-(p-fluorobenzoyl)-1-piperidinyl)ethyl)quinazolinedione) exhibit para-fluoro substitution, enabling resonance stabilization and distinct electronic effects compared to the ortho-fluoro group .
- 4-(2,4-Difluoro-benzoyl)-piperidine-1-carbaldehyde introduces a second fluorine at the 4-position, enhancing electron-withdrawing effects and altering steric interactions .
Key Findings :
Piperidine vs. Piperazine Cores
The piperidine ring in the target compound contrasts with piperazine-containing analogs (e.g., 4-(2-fluorobenzoyl)-piperazin-ium derivatives). Differences include:
- Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine, affecting protonation states under physiological conditions.
Sulfonyl Group Variations
The benzenesulfonyl group at the 4-position contrasts with analogs like 4-(piperidine-1-sulfonyl)benzonitrile :
Key Insight : Aromatic sulfonyl groups enhance stability against enzymatic degradation compared to aliphatic sulfonyl groups .
Data Table: Comparative Analysis of Piperidine Derivatives
Biological Activity
4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.39 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group and a 2-fluorobenzoyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosinase Inhibition : Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Antimicrobial Activity : Some studies suggest that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit bacterial growth .
Biological Activity Data
Case Studies
- Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of piperidine derivatives on tyrosinase from Agaricus bisporus. Compounds similar to this compound were found to have IC50 values significantly lower than that of kojic acid, indicating a promising potential for skin lightening agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of sulfonamide derivatives, suggesting that compounds with a benzenesulfonyl group could effectively inhibit bacterial growth, thus highlighting their potential as antibacterial agents .
Q & A
Q. What are the established synthetic routes for 4-(Benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. Common steps include:
Sulfonylation : Reacting piperidine with benzenesulfonyl chloride under basic conditions (e.g., NaOH, THF, 0–5°C) to introduce the benzenesulfonyl group.
Benzoylation : Coupling the sulfonylated piperidine with 2-fluorobenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbiamine) in dichloromethane at room temperature.
Critical parameters affecting yield and purity include:
- Temperature control : Excess heat during benzoylation may lead to racemization or side reactions.
- Stoichiometric ratios : A 10% excess of sulfonyl chloride ensures complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine backbone, sulfonyl, and fluorobenzoyl substituents. The deshielded proton at C-4 (δ ~3.5–4.0 ppm) indicates sulfonyl attachment .
- HPLC : Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer, 65:35, pH 4.6) resolves impurities. System suitability tests (peak symmetry, retention time) validate reproducibility .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 378.1 (calculated).
Q. What are common impurities in the synthesis of this compound, and how are they analyzed?
- Methodological Answer : Major impurities include:
- Unreacted intermediates : Residual piperidine or sulfonyl chloride derivatives, detected via TLC (Rf comparison) or HPLC retention times.
- Hydrolysis byproducts : Degradation of the sulfonyl group under acidic conditions, monitored by pH-controlled stability studies.
- Isomeric contamination : Ortho/meta fluorobenzoyl isomers resolved using gradient elution HPLC .
Q. What initial biological screening approaches are recommended for assessing this compound’s bioactivity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values).
- Control experiments : Compare with structurally similar sulfonamides to establish baseline activity .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (DMSO:PBS, 1:9) or cyclodextrin complexes.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic degradation pathways.
- Formulation screening : Evaluate lipid-based nanoparticles for improved bioavailability in pharmacokinetic models .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : A 2 factorial design evaluates three critical factors:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst (DCC) | 1.0 eq | 1.2 eq |
| Reaction Time | 2 h | 6 h |
| Response variables : Yield (%), Purity (HPLC area %). |
- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Interaction plots reveal that excess catalyst reduces purity due to side reactions. Optimal conditions: 0°C, 1.1 eq DCC, 4 h .
Q. What mechanistic studies elucidate the compound’s biological activity?
- Methodological Answer :
- Target identification : CRISPR-Cas9 knockout libraries screen for genes sensitizing cells to the compound.
- Metabolic profiling : LC-MS/MS tracks intracellular metabolite changes (e.g., ATP depletion) after treatment.
- Structural analogs : Replace the fluorobenzoyl group with chloro or methyl variants to assess SAR (structure-activity relationships) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols for cell line passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm activity using a secondary method (e.g., radioligand binding if initial data came from fluorescence).
- Purity verification : Re-test the compound after rigorous purification (HPLC >99%) to exclude impurity-driven effects .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against the ATP-binding pocket of PI3Kγ (PDB: 1ES7). The fluorobenzoyl group shows hydrophobic interactions with Val882.
- MD simulations : GROMACS simulates binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein complexes.
- QSAR models : Train a model using descriptors (logP, polar surface area) to predict IC50 values for analogs .
Q. How do comparative studies with structural analogs inform its therapeutic potential?
- Methodological Answer :
- Library synthesis : Prepare analogs with variations in sulfonyl (e.g., tosyl vs. mesyl) and benzoyl (e.g., 3-fluoro vs. 4-fluoro) groups.
- Bioactivity clustering : PCA (principal component analysis) groups compounds by IC50, logP, and solubility.
- In vivo efficacy : Compare pharmacokinetics (AUC, Cmax) in rodent models to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
